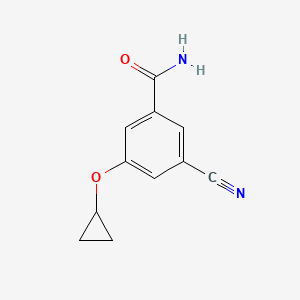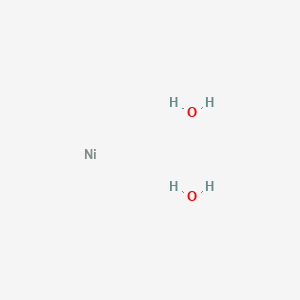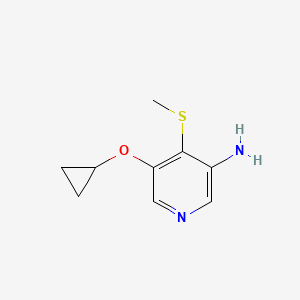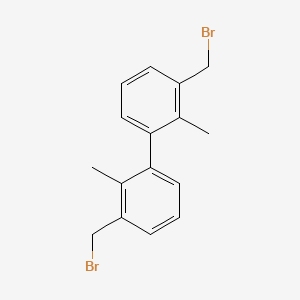
3,3'-Bis(bromomethyl)-2,2'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2 It is a biphenyl derivative where two bromomethyl groups are attached to the 3 and 3’ positions, and two methyl groups are attached to the 2 and 2’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,2’-dimethyl-1,1’-biphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination selectively occurs at the benzylic positions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2,2’-dimethyl-1,1’-biphenyl.
Scientific Research Applications
3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities and can be explored for drug development.
Mechanism of Action
The mechanism of action of 3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl depends on the specific reactions it undergoes. For instance:
Nucleophilic Substitution: The bromomethyl groups act as electrophilic centers, facilitating the attack by nucleophiles.
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of carbonyl compounds.
Reduction: The bromomethyl groups are reduced to methyl groups, often involving the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(bromomethyl)oxetane: Another bromomethyl-substituted compound with applications in polymer chemistry.
3,4-Bis(bromomethyl)furazan: A compound with similar reactivity but different structural features.
3,3-Bis(azidomethyl)oxetane: Used in energetic materials and polymer synthesis.
Uniqueness
3,3’-Bis(bromomethyl)-2,2’-dimethyl-1,1’-biphenyl is unique due to its biphenyl core with specific substitution patterns, making it a valuable intermediate for synthesizing complex molecules. Its structural features allow for diverse chemical modifications, enhancing its utility in various research fields.
Properties
Molecular Formula |
C16H16Br2 |
|---|---|
Molecular Weight |
368.11 g/mol |
IUPAC Name |
1-(bromomethyl)-3-[3-(bromomethyl)-2-methylphenyl]-2-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-13(9-17)5-3-7-15(11)16-8-4-6-14(10-18)12(16)2/h3-8H,9-10H2,1-2H3 |
InChI Key |
JDBAPBAPAIVFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14810056.png)
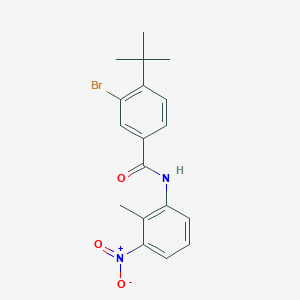
![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
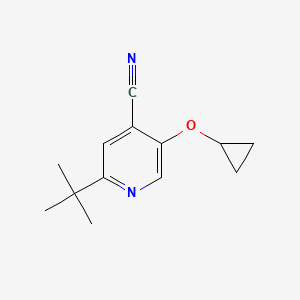
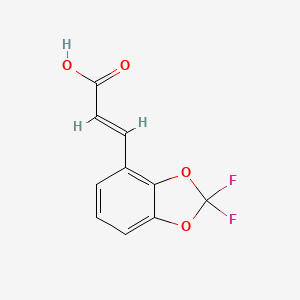
![2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid](/img/structure/B14810113.png)
